molecular formula C14H15NO3 B2386823 N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide CAS No. 2034602-49-6

N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide

Cat. No.: B2386823
CAS No.: 2034602-49-6
M. Wt: 245.278
InChI Key: MLORLJNQMQMFCR-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide is an organic compound that features a furan ring, a benzyl group, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Benzylation: The furan ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Methoxyacetamide Formation: The final step involves the reaction of the benzylated furan with methoxyacetyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzyl derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and benzyl group can facilitate binding to hydrophobic pockets in proteins, while the methoxyacetamide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide is unique due to its combination of a furan ring, benzyl group, and methoxyacetamide moiety. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-10-14(16)15-8-11-2-4-12(5-3-11)13-6-7-18-9-13/h2-7,9H,8,10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLORLJNQMQMFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(C=C1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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